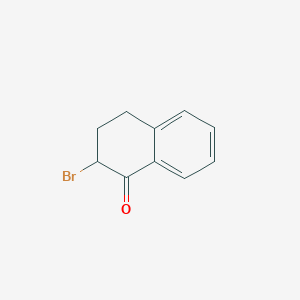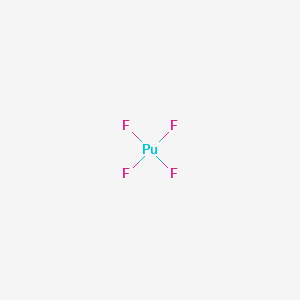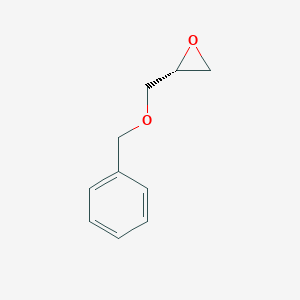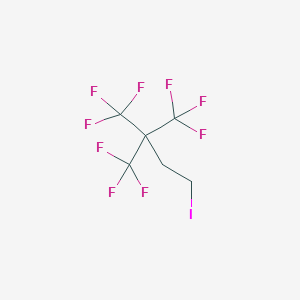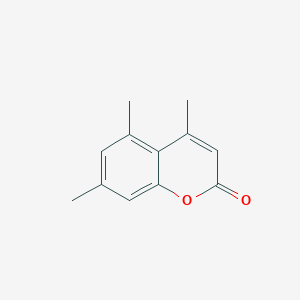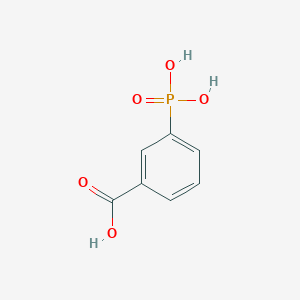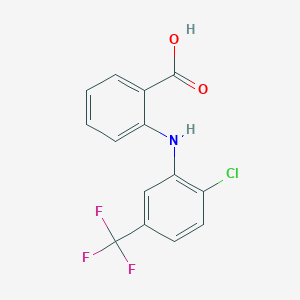
Anthranilic acid, N-(5-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, N-(5-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-, commonly known as CF3-AMT, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. CF3-AMT is a fluorinated derivative of anthranilic acid and is widely used in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.
Wirkmechanismus
The mechanism of action of CF3-AMT is not well understood. However, studies have suggested that CF3-AMT may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
CF3-AMT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have suggested that CF3-AMT may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CF3-AMT has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
CF3-AMT has several advantages for lab experiments. It is easily synthesized using various methods, and its purity can be easily determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. CF3-AMT also exhibits high stability, making it suitable for long-term storage. However, CF3-AMT has some limitations for lab experiments. It is highly toxic and can cause severe health effects if not handled properly. CF3-AMT is also expensive, making it less accessible for researchers with limited resources.
Zukünftige Richtungen
CF3-AMT has several potential future directions for scientific research. One area of future research is the development of new pharmaceuticals and agrochemicals using CF3-AMT as a starting material. Another area of future research is the investigation of the mechanism of action of CF3-AMT, which could lead to the discovery of new therapeutic targets. Additionally, future research could focus on the development of new synthetic methods for CF3-AMT that are more efficient and environmentally friendly.
Synthesemethoden
CF3-AMT can be synthesized using several methods, including Friedel-Crafts acylation, nucleophilic substitution, and direct fluorination. The Friedel-Crafts acylation method involves the reaction of anthranilic acid with 5-chloro-alpha,alpha,alpha-trifluoro-m-tolyl chloride in the presence of a catalyst such as aluminum chloride. The nucleophilic substitution method involves the reaction of anthranilic acid with 5-chloro-alpha,alpha,alpha-trifluoro-m-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. Direct fluorination involves the reaction of anthranilic acid with fluorine gas in the presence of a catalyst such as cobalt fluoride.
Wissenschaftliche Forschungsanwendungen
CF3-AMT has been extensively studied for its diverse applications in scientific research. It is widely used in the synthesis of various pharmaceuticals such as anti-inflammatory, anti-cancer, and anti-viral drugs. CF3-AMT is also used in the synthesis of agrochemicals such as herbicides and fungicides. Additionally, CF3-AMT is used in the synthesis of functional materials such as liquid crystals and organic light-emitting diodes.
Eigenschaften
CAS-Nummer |
13581-06-1 |
|---|---|
Produktname |
Anthranilic acid, N-(5-chloro-alpha,alpha,alpha-trifluoro-m-tolyl)- |
Molekularformel |
C14H9ClF3NO2 |
Molekulargewicht |
315.67 g/mol |
IUPAC-Name |
2-[2-chloro-5-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H9ClF3NO2/c15-10-6-5-8(14(16,17)18)7-12(10)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21) |
InChI-Schlüssel |
RUACPOOIZRJWPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Andere CAS-Nummern |
13581-06-1 102583-95-9 |
Synonyme |
Benzoic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



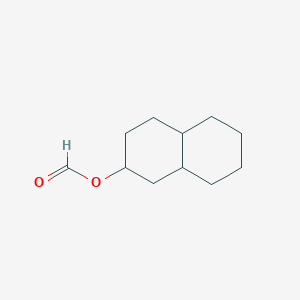
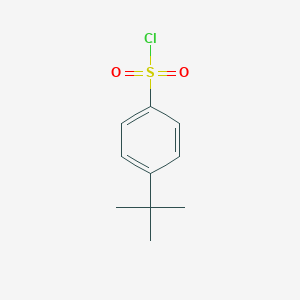
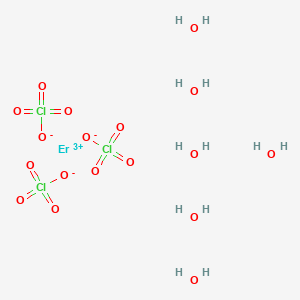
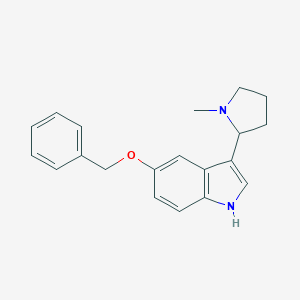
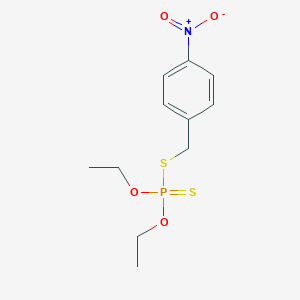
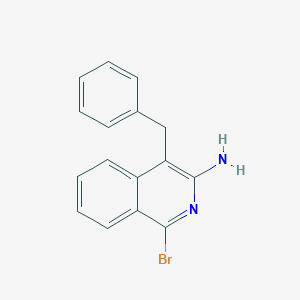
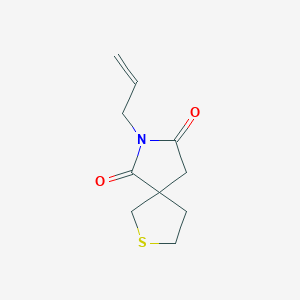
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
